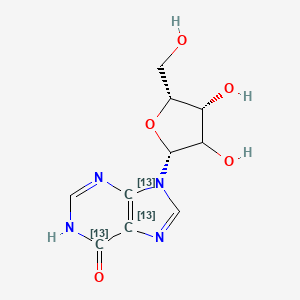
Inosine-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine-13C3 is a stable isotope-labeled compound where three carbon atoms in the inosine molecule are replaced with carbon-13 isotopes. Inosine itself is a purine nucleoside composed of hypoxanthine attached to a ribose sugar. The carbon-13 labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Inosine-13C3 typically involves the incorporation of carbon-13 labeled precursors during the biosynthesis of inosine. One common method is to start with carbon-13 labeled glucose, which is metabolized by microorganisms to produce carbon-13 labeled inosine. The reaction conditions often involve controlled fermentation processes with specific strains of bacteria or yeast that can efficiently incorporate the carbon-13 isotope into the inosine structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, nutrient supply, and oxygen levels. After fermentation, the this compound is extracted and purified using chromatographic techniques.
化学反应分析
Types of Reactions: Inosine-13C3 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to produce hypoxanthine and ribose.
Reduction: Reduction reactions can convert inosine to dihydroinosine.
Substitution: Nucleophilic substitution reactions can replace the ribose moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Hypoxanthine and ribose.
Reduction: Dihydroinosine.
Substitution: Various substituted inosine derivatives depending on the nucleophile used.
科学研究应用
Inosine-13C3 has a wide range of applications in scientific research:
Chemistry: Used in NMR and mass spectrometry studies to trace metabolic pathways and understand the dynamics of biochemical reactions.
Biology: Helps in studying the metabolism of nucleosides and nucleotides in cells and tissues.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of inosine-based drugs.
Industry: Employed in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology and neurology.
作用机制
Inosine-13C3 exerts its effects primarily through its role as a nucleoside. It can be incorporated into RNA and DNA, influencing various cellular processes. Inosine acts as an agonist for adenosine receptors, particularly A1R and A2AR, which are involved in anti-inflammatory and neuroprotective pathways. The carbon-13 labeling allows researchers to track its metabolic fate and interactions within the body.
相似化合物的比较
Inosine-13C5: Another carbon-13 labeled inosine with five carbon-13 atoms.
Inosine-2,8-d2: Inosine labeled with deuterium at positions 2 and 8.
Inosine-13C: Inosine labeled with a single carbon-13 atom.
Uniqueness: Inosine-13C3 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways and interactions of inosine. This makes it particularly valuable for studies requiring precise tracking of carbon atoms within the molecule.
属性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
271.20 g/mol |
IUPAC 名称 |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1 |
InChI 键 |
UGQMRVRMYYASKQ-QWHLKXJTSA-N |
手性 SMILES |
C1=N[13C]2=[13C]([13C](=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


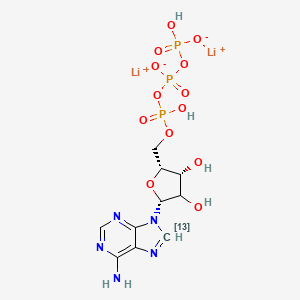


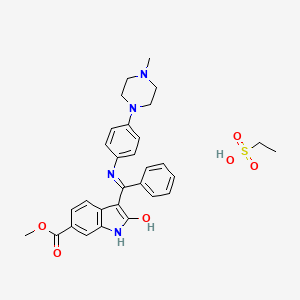


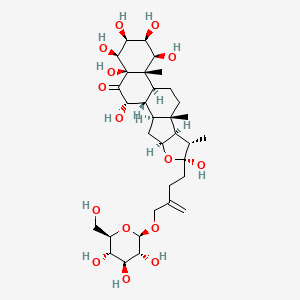
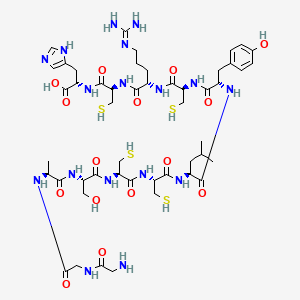
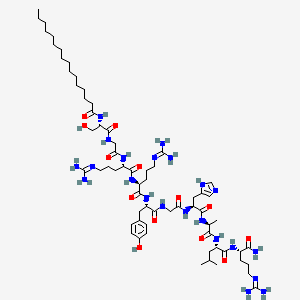
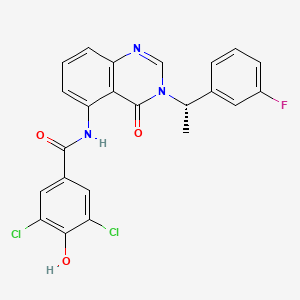
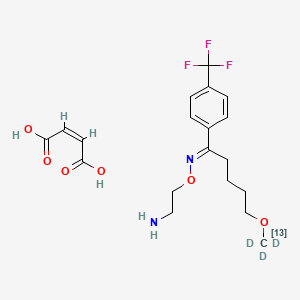
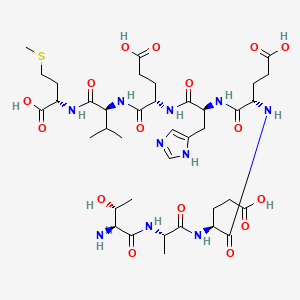
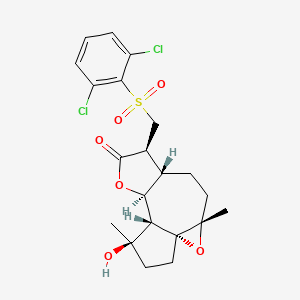
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
